molecular formula C15H15N5O B2855490 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-10-1

3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2855490
CAS No.: 872591-10-1
M. Wt: 281.319
InChI Key: NPQAHSSRDGPIGQ-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one (CAS: 888422-32-0) is a triazolopyrimidinone derivative with the molecular formula C₂₀H₁₇N₅O₂ and a molecular weight of 359.38 g/mol . Its structure features a triazolo[4,5-d]pyrimidin-7-one core substituted at the 3-position with a 3,4-dimethylphenyl group and at the 6-position with a prop-2-enyl (allyl) chain.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQAHSSRDGPIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321828
Record name 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872591-10-1
Record name 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidin-7-one core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The 3,4-dimethylphenyl group is introduced through a substitution reaction, and the prop-2-enyl group is added via an alkylation process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactors and advanced purification techniques would be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one can be employed in the study of enzyme inhibitors or as a probe to understand biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Triazolopyrimidinone Derivatives

The triazolopyrimidinone scaffold is a versatile pharmacophore, with substituents at the 3- and 6-positions significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Triazolopyrimidinone Derivatives
Compound Name (CAS) 3-Substituent 6-Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound (888422-32-0) 3,4-Dimethylphenyl Prop-2-enyl (allyl) C₂₀H₁₇N₅O₂ 359.38 Research use; structural simplicity
3-(3,4-Dimethoxyphenyl) analog (872594-46-2) 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl C₂₃H₂₄N₆O₄ 472.47 Piperazine moiety for enhanced solubility/bioactivity
Ticagrelor (Brilinta®) Cyclopentyl-diol 5-(Propylthio); P2Y12 receptor ligand C₂₃H₂₈F₂N₆O₄S 522.57 Antiplatelet drug; FDA-approved
Zaprinast (37762-06-4) 2-Propoxyphenyl None (5-thioxo group) C₁₃H₁₃N₅O₂ 283.28 Phosphodiesterase inhibitor

Key Structural and Functional Differences

3-Substituent Modifications
  • Target Compound vs. 3,4-Dimethoxyphenyl Analog: The target’s 3,4-dimethylphenyl group lacks the methoxy (-OCH₃) substituents present in the dimethoxyphenyl analog. This difference reduces electron-donating capacity and may alter metabolic stability or receptor binding .
6-Substituent Modifications
  • Target Compound vs. Ticagrelor :
    • Ticagrelor’s 5-(propylthio) group and cyclopentyl-diol substituent contribute to its P2Y12 receptor antagonism, a mechanism absent in the target compound. The allyl group in the target may confer distinct reactivity (e.g., via Michael addition) but lacks the thioether linkage critical for ticagrelor’s antiplatelet activity .
Core Modifications
  • Its smaller 2-propoxyphenyl substituent and lack of a 6-position substituent likely reduce steric hindrance, favoring phosphodiesterase inhibition .

Pharmacological and Physicochemical Implications

  • Synthetic Accessibility : The target’s simpler substituents (allyl, dimethylphenyl) suggest easier synthesis compared to ticagrelor’s complex cyclopentyl-diol and propylthio groups .
  • Biological Targets : While ticagrelor and Zaprinast have well-defined targets (P2Y12 receptor and PDE5, respectively), the target compound’s applications remain unexplored in the provided evidence, warranting further investigation .

Biological Activity

3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This paper aims to summarize the available research on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 7200044

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of related compounds against human malignant cells, showing that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanisms involved include the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Mechanism of Action
Compound 1HL-60 (Leukemia)0.5Caspase activation
Compound 2HSC-2 (Carcinoma)0.8ROS generation
Compound 3HCT116 (Colon)1.0G2 arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, although further research is needed to quantify these effects and understand the underlying mechanisms.

The biological activity of this compound is attributed to several key mechanisms:

  • Caspase Activation : The compound induces the activation of caspases, which are crucial for the execution phase of cell apoptosis.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2 phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species Generation : Increased levels of ROS lead to oxidative stress in cancer cells, contributing to their death.

Case Studies

A notable case study examined the compound's effect on human promyelocytic leukemia cells (HL-60). The study demonstrated that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 0.5 µM. The study utilized flow cytometry to analyze cell cycle distribution and confirmed increased sub-G1 populations indicative of apoptosis .

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